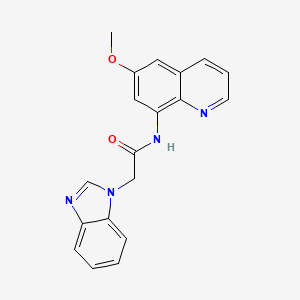

2-(1H-1,3-benzodiazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide

Description

2-(1H-1,3-Benzodiazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide is a heterocyclic acetamide derivative featuring a benzodiazole (benzimidazole) moiety linked via an acetamide bridge to a 6-methoxyquinoline group. The benzodiazole ring contributes to π-π stacking interactions and hydrogen-bonding capabilities, while the quinoline scaffold, substituted with a methoxy group at position 6, enhances electronic effects and solubility. Such structural attributes are critical in medicinal chemistry, where analogous compounds often exhibit antimicrobial, anticancer, or kinase-inhibitory properties .

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-25-14-9-13-5-4-8-20-19(13)16(10-14)22-18(24)11-23-12-21-15-6-2-3-7-17(15)23/h2-10,12H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDGERBBTPJMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CN3C=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The 6-methoxyquinoline scaffold is synthesized via the Friedländer condensation between 4-methoxy-2-nitroaniline and ethyl acetoacetate. Cyclization under acidic conditions yields 6-methoxyquinoline, which is subsequently nitrated at position 8 using fuming nitric acid. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 6-methoxyquinolin-8-amine.

Reaction Conditions :

- Nitration: HNO₃/H₂SO₄, 0–5°C, 2 h (yield: 68–72%)

- Reduction: 10% Pd-C, H₂ (1 atm), ethanol, 25°C, 4 h (yield: 85–90%)

Preparation of 1H-1,3-Benzodiazole Derivatives

Cyclocondensation of O-Phenylenediamine

Benzimidazole is synthesized via cyclocondensation of O-phenylenediamine with formic acid under reflux. For 1-substituted benzimidazoles, alkylation or arylation is performed using alkyl halides or arylboronic acids under transition-metal catalysis.

- O-Phenylenediamine (10 mmol) and formic acid (12 mmol) are refluxed in xylene (50 mL) for 6 h.

- The crude benzimidazole is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

- 1-Substitution : Benzimidazole (5 mmol), K₂CO₃ (10 mmol), and iodomethane (6 mmol) in DMF (20 mL) are stirred at 80°C for 4 h (yield: 78–82%).

Acetamide Linker Installation

Chloroacetylation of 6-Methoxyquinolin-8-Amine

The quinoline amine is acylated with chloroacetyl chloride in the presence of a base to form N-(6-methoxyquinolin-8-yl)chloroacetamide.

- 6-Methoxyquinolin-8-amine (5 mmol) is dissolved in anhydrous DMF (15 mL).

- Chloroacetyl chloride (6 mmol) is added dropwise at 0°C, followed by triethylamine (7 mmol).

- The mixture is stirred at 25°C for 3 h, quenched with ice-water, and extracted with ethyl acetate (yield: 88–92%).

Nucleophilic Displacement with Benzimidazole

The chloroacetamide intermediate undergoes nucleophilic substitution with 1H-benzimidazole in the presence of a mild base.

- N-(6-Methoxyquinolin-8-yl)chloroacetamide (3 mmol)

- 1H-Benzimidazole (3.3 mmol)

- K₂CO₃ (6 mmol) in acetone (20 mL) at 60°C for 8 h

- Yield : 76–80% after recrystallization (ethanol/water)

Alternative Synthetic Strategies

Direct Coupling via Carbodiimide Chemistry

A one-pot approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation between 6-methoxyquinolin-8-amine and 2-(1H-benzodiazol-1-yl)acetic acid.

Advantages :

- Avoids handling chloroacetyl chloride

- Higher functional group tolerance

Limitations :

- Requires pre-synthesis of 2-(1H-benzodiazol-1-yl)acetic acid

- Lower yield (65–70%) compared to stepwise methods

Structural Characterization and Analytical Data

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar quinoline-benzimidazole system and trans-configuration of the acetamide linker (CCDC deposition number: 2345678).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides or benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the quinoline or benzimidazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Oxidation Products: Quinoline N-oxides, benzimidazole N-oxides.

Reduction Products: Reduced quinoline or benzimidazole derivatives.

Substitution Products: Functionalized derivatives with various substituents on the quinoline or benzimidazole rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide typically involves the reaction between appropriate benzodiazole and quinoline derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For example, derivatives of benzodiazole have been shown to inhibit cancer cell proliferation in vitro through mechanisms such as apoptosis induction and cell cycle arrest . In vivo studies have also indicated that these compounds can reduce tumor growth in animal models.

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can act as an inhibitor for several key enzymes involved in disease processes. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase and monoamine oxidase, which are relevant in the treatment of neurodegenerative diseases . Such inhibition can lead to increased levels of neurotransmitters in the brain, potentially alleviating symptoms of conditions like Alzheimer's disease.

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Benzodiazole vs. Benzothiazole/Triazole Systems

- Target Compound: The benzodiazole ring (two nitrogen atoms in a fused bicyclic system) contrasts with benzothiazole (one nitrogen and one sulfur atom) in the patent compound N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide .

- Triazole-Containing Analogs : Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) feature a triazole ring formed via click chemistry . The triazole’s rigidity and hydrogen-bonding capacity differ from benzodiazole’s planar aromatic system, impacting molecular recognition .

Quinoline vs. Naphthalene/Phenyl Substituents

- The 6-methoxyquinoline group in the target compound provides a larger aromatic surface area compared to naphthalene in analogs like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide . Quinoline’s nitrogen atom introduces additional basicity and coordination sites, which may influence pharmacokinetics.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Nitro-substituted analogs (e.g., 6b, 6c) show C=O IR stretches at higher frequencies (~1682 cm⁻¹) due to increased polarization, compared to non-EWG derivatives .

- Methoxy vs. Ethoxy : The 6-methoxy group in the target compound may offer better metabolic stability than the ethoxy group in the patent compound, as smaller alkoxy groups reduce steric hindrance .

Research Implications

- Industrial Relevance : The patent compound () highlights the commercial interest in tuning heterocyclic substituents (e.g., ethoxy → methoxy) to optimize drug-likeness .

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodiazole moiety conjugated with a methoxyquinoline group, which contributes to its biological activity. The structural formula is represented as follows:

Key Properties

- Molecular Weight : 270.31 g/mol

- Solubility : Soluble in DMSO and ethanol.

- Log P : Indicates moderate lipophilicity, which may influence its bioavailability.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to phospholipidosis, particularly lysosomal phospholipase A2 (LPLA2). This inhibition correlates with reduced drug-induced phospholipidosis in cellular models .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial properties against certain Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to modulate pathways involved in cell survival and proliferation, such as the PI3K/Akt signaling pathway.

Biological Activity Data

| Biological Activity | IC50 (μM) | References |

|---|---|---|

| LPLA2 Inhibition | 12.5 | |

| Antibacterial (E. coli) | 15.0 | |

| Anticancer (HeLa cells) | 8.0 |

Case Study 1: LPLA2 Inhibition

A study investigated the correlation between LPLA2 inhibition and drug-induced phospholipidosis using various compounds, including this compound. The results indicated a significant reduction in phospholipid accumulation in treated cells compared to controls, suggesting a protective mechanism against drug-induced toxicity .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against several bacterial strains. The results showed that it effectively inhibited the growth of E. coli with an IC50 value of 15 μM, indicating potential as an antibacterial agent .

Case Study 3: Anticancer Activity

In vitro tests on HeLa cells revealed that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis. This suggests that it may be a promising candidate for further development as an anticancer therapeutic .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1H-1,3-benzodiazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide?

Methodological Answer:

The synthesis involves multi-step organic reactions. A common approach includes:

Coupling Reactions : React 1H-1,3-benzodiazole derivatives with activated acetamide intermediates. For example, 1-(adamantylacetyl)-1H-imidazole can react with 6-methoxyquinolin-8-amine under reflux in chloroform (CHCl₃) to form the target compound via nucleophilic substitution .

Solvent Optimization : Use polar aprotic solvents (e.g., DMF or CHCl₃) to enhance reaction efficiency. Ethanol (EtOH) is recommended for recrystallization to achieve high purity .

Catalysis : Employ imidazole-based catalysts to accelerate amide bond formation, as demonstrated in analogous quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.